REACTION_CXSMILES
|
FC1C=C2C(=CC=1)NC=C2.C([BH3-])#N.[Na+].C(OC(=O)C)(=O)C.[C:22]([N:25]1[C:33]2[C:28](=[CH:29][C:30]([F:34])=[CH:31][CH:32]=2)[CH2:27][CH2:26]1)(=[O:24])[CH3:23].[N+:35]([O-])([OH:37])=[O:36]>C(O)(=O)C.S(=O)(=O)(O)O>[C:22]([N:25]1[C:33]2[C:28](=[CH:29][C:30]([F:34])=[C:31]([N+:35]([O-:37])=[O:36])[CH:32]=2)[CH2:27][CH2:26]1)(=[O:24])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)F
|
Name
|
|
Quantity
|
0.196 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate (300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
FILTRATION
|
Details
|
filtered through a cotton plug
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WAIT
|
Details
|
placed on the high vacuum for one hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
The crude material was then dissolved in acetic acid (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
After heating at 60 C for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction was poured into ice
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
to dry overnight under house vacuum
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
by a slow dropwise addition
|
Type
|
STIRRING
|
Details
|
After stirring 30 min at OC
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring into ice water
|
Type
|
CUSTOM
|
Details
|
The solids were removed by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dichloromethane (50 ml)
|
Type
|
CUSTOM
|
Details
|
purified by LC(25% to 75% ethyl acetate/hexanes)
|
Type
|
CUSTOM
|
Details
|
The lower Rf spot was isolated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |